molecular formula C20H30S2 B173766 3,3'-Dihexyl-2,2'-bithiophene CAS No. 125607-30-9

3,3'-Dihexyl-2,2'-bithiophene

Cat. No.: B173766
CAS No.: 125607-30-9
M. Wt: 334.6 g/mol
InChI Key: RQHMOXZEVWCNMG-UHFFFAOYSA-N
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Description

3,3’-Dihexyl-2,2’-bithiophene: is an organic compound belonging to the class of bithiophenes. It is characterized by the presence of two thiophene rings connected by a single bond, with hexyl groups attached to the 3-position of each thiophene ring. This compound is known for its applications in organic electronics, particularly in the development of organic semiconductors and photovoltaic devices .

Mechanism of Action

Target of Action

3,3’-Dihexyl-2,2’-bithiophene is primarily used in the field of organic electronics . Its primary targets are the electronic devices where it is used as a monomer for synthesizing polymers .

Mode of Action

The compound interacts with its targets by contributing to the formation of regioregular-P3HT-regiosymmetric-P3HT, a type of diblock polymer . This interaction results in the creation of organic electronic devices with specific properties.

Biochemical Pathways

It is known that the compound plays a crucial role in the synthesis of polymers used in organic electronics .

Result of Action

The molecular and cellular effects of 3,3’-Dihexyl-2,2’-bithiophene’s action are best observed in the performance of the electronic devices it helps create. For instance, it contributes to the development of organic solar cells, thin film transistors, chemical sensors, and photovoltaic cells .

Action Environment

Environmental factors such as temperature, humidity, and light exposure can influence the action, efficacy, and stability of 3,3’-Dihexyl-2,2’-bithiophene. For instance, it should be stored under inert gas at a temperature between 0-10°C to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Dihexyl-2,2’-bithiophene typically involves the following steps:

Industrial Production Methods: Industrial production of 3,3’-Dihexyl-2,2’-bithiophene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically purified using column chromatography or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

3-hexyl-2-(3-hexylthiophen-2-yl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30S2/c1-3-5-7-9-11-17-13-15-21-19(17)20-18(14-16-22-20)12-10-8-6-4-2/h13-16H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQHMOXZEVWCNMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=C(SC=C1)C2=C(C=CS2)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10467423
Record name 3,3'-Dihexyl-2,2'-bithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125607-30-9
Record name 3,3'-Dihexyl-2,2'-bithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Hexylmagnesium bromide (100 ml, 2 M solution in diethyl ether, 200 mol) was added dropwise to a solution of 3,3′-dibromo-2,2′-bithiophene (15 g, 46.6 mmol) and Ni(dppp)Cl2 (0.5 g, 0.1 mmol) in 100 ml of diethyl ether at 0° C. The reaction was slightly exothermic and a red brown coloration was observed. After stirred and heated for 24 h, the reaction mixture was cautiously poured into a mixture of crushed ice and diluted HCl solution and extracted with ether. The combined extracts were dried over anhydrous MgSO4 and filtered. After removal of the solvent, the residue was vacuum-distilled to give a clear viscous oil (15.6 g, 81%). 1H-NMR (CDCl3, ppm): δ7.25 (d, 2H, J=5 Hz), 6.96 (d, 2H, J=5 Hz), 2.50 (t, 4H), 1.54 (m, 4H), 1.23 (m, 12H), 0.85 (t, 6H).
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
81%

Synthesis routes and methods II

Procedure details

Hexylmagnesium bromide (100 ml, 2 M solution in diethyl ether, 200 mol) was added dropwise to a solution of 3,3′-dibromo-2,2′-bithiophene (15 g, 46.6 mmol) and Ni(dppp)Cl2 (0.5 g, 0.1 mmol) in 100 ml of diethyl ether at 0C. The reaction was slightly exotherm and a red brown coloration was observed. After stirred and heated for 24 h, the reaction mixture was cautiously poured into a mixture of crushed ice and diluted HCl solution and extracted with ether. The combined extracts were dried over anhydrous MgSO4 and filtered. After removal of the solvent, the residue was vacuum-distilled to give a clear viscous oil (15.6 g, 81%). 1H-NMR (CDCl3, ppm): δ7.25 (d, 2H, J=5 Hz), δ6.96 (d, 2H, J=5 Hz), 2.50 (t, 4H), 1.54 (m, 4H), 1.23 (m, 12H), 0.85 (t, 6H).
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
[Compound]
Name
0C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural significance of 3,3'-Dihexyl-2,2'-bithiophene in polymer synthesis?

A1: this compound serves as a crucial building block in synthesizing donor-acceptor (D-A) polymers. [] These polymers often exhibit interesting optoelectronic properties and find applications in organic electronics. The dihexyl side chains attached to the bithiophene core influence the solubility and self-assembly of the resulting polymers. []

Q2: How does the structure of this compound affect its fluorescence properties?

A2: Research indicates that incorporating this compound into a polymer with 1,2,4,5-tetrafluorophenylene results in a material capable of red-colored fluorescence. [] Interestingly, the choice of solvent significantly impacts the polymer's self-assembly, leading to different macrostructures (spherical vs. fibrous) and fluorescence colors (red vs. yellow). [] This highlights the influence of structural organization on the optical properties of materials containing this compound.

Q3: Can you elaborate on the role of this compound in metal-organic frameworks (MOFs)?

A3: this compound acts as a linker in the synthesis of manganese-based MOFs. [] This specific linker influences the dimensionality of the resulting MOF structure, demonstrating its importance in designing materials with tailored properties. [] Moreover, research using this compound and other functionalized bithiophene dicarboxylic acids as linkers in zinc-based MOFs has shed light on how structural variations impact the MOFs' luminescent properties. []

Q4: How does this compound behave in palladium-catalyzed reactions?

A4: Studies have shown that during a palladium/silver co-catalyzed cross-dehydrogenative coupling polymerization utilizing this compound, an interesting phenomenon occurs. [] The second chain extension cross-coupling, involving the bithiophene unit, proceeds significantly faster than the initial cross-coupling and homocoupling reactions. [] This accelerated chain extension, attributed to strong palladium-thiophene interactions, results in polymers with high molecular weight and minimal homocoupling defects. []

Q5: Is there evidence of this compound contributing to thermochromic behavior in polymers?

A5: While this compound itself doesn't exhibit thermochromism, research shows that polymers incorporating similar structures, like poly(3-dodecylthiophene), display temperature-dependent color changes. [] This effect is attributed to conformational transitions within the polymer chain driven by temperature changes. [] While poly(3,3′-dihexyl-2,2′-bithiophene) might not adopt a co-planar conformation due to strong steric interactions, this highlights the potential impact of structural modifications on the thermochromic properties of related polymers. []

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